An In-depth Technical Guide to Ochratoxin B-[d5]: Chemical Structure, Molecular Weight, and Analytical Applications
An In-depth Technical Guide to Ochratoxin B-[d5]: Chemical Structure, Molecular Weight, and Analytical Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and molecular weight of Ochratoxin B-[d5], a critical internal standard for the accurate quantification of its non-labeled counterpart, Ochratoxin B. The guide delves into the rationale behind the use of isotopically labeled standards in analytical toxicology and furnishes a detailed, field-proven protocol for its application in liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Introduction: The Significance of Ochratoxin B and the Necessity for a Reliable Internal Standard
Ochratoxin B (OTB) is a mycotoxin produced by several species of Aspergillus and Penicillium fungi.[1] It is the non-chlorinated analogue of the more widely studied and more toxic Ochratoxin A (OTA).[1][2] Both mycotoxins can contaminate a variety of agricultural commodities, including grains, coffee beans, and grapes, posing a potential risk to human and animal health.[2] While OTB is generally considered less toxic than OTA, its presence is indicative of fungal contamination, and it exhibits its own toxicological properties, including the inhibition of cell division.[3]
Accurate quantification of Ochratoxin B in complex matrices such as food, feed, and biological samples is paramount for risk assessment and regulatory compliance. Analytical techniques like LC-MS/MS offer high sensitivity and selectivity for this purpose.[4] However, the accuracy of these methods can be compromised by matrix effects, where components of the sample other than the analyte of interest interfere with the ionization process, leading to either suppression or enhancement of the signal.[5]
To mitigate these effects and ensure the reliability of quantitative results, a suitable internal standard is employed. An ideal internal standard co-elutes with the analyte and experiences similar matrix effects, thereby providing a stable reference for quantification. Isotopically labeled standards, such as Ochratoxin B-[d5], are considered the gold standard for such applications.[6][7][8] By incorporating stable heavy isotopes, in this case, deuterium, the mass of the molecule is increased without significantly altering its chemical and physical properties. This allows the internal standard to be distinguished from the native analyte by the mass spectrometer while behaving almost identically during sample preparation and chromatographic separation.[8][9]
Chemical Structure and Molecular Properties
Ochratoxin B is structurally composed of a dihydroisocoumarin moiety linked via an amide bond to a phenylalanine molecule.[10] The deuterated internal standard, Ochratoxin B-[d5], has five deuterium atoms incorporated into the phenyl ring of the L-phenylalanine portion of the molecule.[11]
Chemical Structure of Ochratoxin B:
Figure 1. The chemical structure of Ochratoxin B, consisting of a dihydroisocoumarin core linked to L-phenylalanine.
Chemical Structure of Ochratoxin B-[d5]:
The structure of Ochratoxin B-[d5] is identical to that of Ochratoxin B, with the exception of the five hydrogen atoms on the terminal phenyl ring being replaced by deuterium atoms.
Quantitative Data Summary
The key molecular properties of Ochratoxin B and its deuterated analogue are summarized in the table below for easy comparison.
| Property | Ochratoxin B | Ochratoxin B-[d5] |
| CAS Number | 4825-86-9[12][][14] | 1356353-91-7[11][12] |
| Molecular Formula | C₂₀H₁₉NO₆[1][12][] | C₂₀H₁₄D₅NO₆[11] |
| Molecular Weight | 369.37 g/mol [12][] | 374.40 g/mol [11] |
| Synonyms | N-[[(3R)-3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-phenylalanine[3] | N-[[(3R)-3,4-Dihydro-8-hydroxy-3-methyl-1-oxo-1H-2-benzopyran-7-yl]carbonyl]-L-(phenyl-d5)alanine[11] |
Experimental Protocol: Quantification of Ochratoxin B using Ochratoxin B-[d5] by LC-MS/MS
This section outlines a robust and self-validating protocol for the quantification of Ochratoxin B in a representative matrix, such as cereal flour, using Ochratoxin B-[d5] as an internal standard. The causality behind key experimental choices is explained to provide a deeper understanding of the methodology.
Materials and Reagents
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Ochratoxin B certified reference standard
-
Ochratoxin B-[d5] certified internal standard solution
-
LC-MS grade acetonitrile, methanol, and water
-
Formic acid (or acetic acid)
-
Anhydrous magnesium sulfate and sodium chloride (for QuEChERS-based extraction, if applicable)
-
Syringe filters (0.22 µm)
Sample Preparation (Extraction)
The choice of extraction method is critical for achieving good recovery of the analyte from the sample matrix. A common and effective approach is a simple solvent extraction.
-
Weighing: Accurately weigh 1.0 g of the homogenized cereal flour sample into a 15 mL polypropylene centrifuge tube.
-
Internal Standard Spiking: Add a precise volume of the Ochratoxin B-[d5] internal standard solution (e.g., 50 µL of a 1 µg/mL solution) to the sample. This early addition of the internal standard is crucial as it accounts for any analyte loss during the subsequent extraction and cleanup steps.
-
Extraction Solvent Addition: Add 5 mL of an appropriate extraction solvent, such as acetonitrile/water (80:20, v/v) with 0.1% formic acid. Acetonitrile is effective at precipitating proteins and extracting a wide range of mycotoxins, while the water helps to penetrate the sample matrix. The acidic modifier improves the extraction efficiency and chromatographic peak shape for acidic compounds like ochratoxins.
-
Homogenization: Vortex the sample vigorously for 1 minute, followed by shaking on a mechanical shaker for 30 minutes. This ensures thorough interaction between the solvent and the sample for efficient extraction.
-
Centrifugation: Centrifuge the sample at 5000 x g for 10 minutes to pellet the solid matrix components.
-
Supernatant Collection and Filtration: Carefully transfer the supernatant to a clean tube and filter it through a 0.22 µm syringe filter into an autosampler vial for LC-MS/MS analysis. Filtration removes any remaining particulate matter that could clog the LC system.
LC-MS/MS Analysis
The chromatographic separation and mass spectrometric detection parameters must be optimized for the specific analytes and instrument used.
-
Liquid Chromatography (LC):
-
Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm) is typically used for the separation of mycotoxins.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Methanol or acetonitrile with 0.1% formic acid.
-
Gradient Elution: A gradient elution starting with a higher percentage of mobile phase A and gradually increasing the percentage of mobile phase B is employed to effectively separate Ochratoxin B from other matrix components.
-
Flow Rate: A typical flow rate is 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Electrospray ionization (ESI) in positive mode is generally suitable for ochratoxins.
-
Detection Mode: Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity. This involves monitoring specific precursor ion to product ion transitions for both the analyte and the internal standard.
-
Ochratoxin B: A common transition would be m/z 370.1 -> m/z 239.1.
-
Ochratoxin B-[d5]: The corresponding transition would be m/z 375.1 -> m/z 244.1.
-
-
Parameter Optimization: The declustering potential, collision energy, and other MS parameters should be optimized for each analyte to achieve the best sensitivity.
-
Calibration and Quantification
-
Calibration Standards: Prepare a series of calibration standards in a blank matrix extract (a sample of the same matrix known to be free of the analyte). Each calibration standard should contain a constant concentration of the Ochratoxin B-[d5] internal standard and varying concentrations of the Ochratoxin B analyte.
-
Calibration Curve: Generate a calibration curve by plotting the ratio of the peak area of Ochratoxin B to the peak area of Ochratoxin B-[d5] against the concentration of Ochratoxin B.
-
Quantification: The concentration of Ochratoxin B in the unknown samples is then determined by calculating the peak area ratio and interpolating the concentration from the calibration curve.
Visualization of the Analytical Workflow
The following diagram illustrates the key stages of the analytical workflow for the quantification of Ochratoxin B using its deuterated internal standard.
Caption: Workflow for the quantification of Ochratoxin B using an internal standard.
Conclusion
Ochratoxin B-[d5] is an indispensable tool for researchers and analytical scientists engaged in mycotoxin analysis. Its chemical and physical properties closely mimic those of the native Ochratoxin B, making it an ideal internal standard for correcting matrix effects and ensuring the accuracy and reliability of quantitative data obtained by LC-MS/MS. The detailed protocol and workflow provided in this guide offer a robust framework for the implementation of this essential analytical standard in routine testing and research applications.
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Pharmaffiliates. (n.d.). Ochratoxin B-d5. Retrieved from [Link]
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ResearchGate. (n.d.). Chemical structures of Ochratoxin A, B, and C. Retrieved from [Link]
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LIBIOS. (n.d.). NEW INTERNAL 13C LABELED STANDARD Ochratoxin B. Retrieved from [Link]
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Han, Z., et al. (2010). Analysis of ochratoxin A and ochratoxin B in traditional Chinese medicines by ultra-high-performance liquid chromatography-tandem mass spectrometry using [(13)C(20)]-ochratoxin A as an internal standard. Journal of Chromatography A, 1217(26), 4365-4374. Retrieved from [Link]
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Shimadzu. (n.d.). Deuterated Analogues as Internal Standards in the Accuracy of Quantitative Pesticide and Mycotoxin Analysis between Differing Cannabis Matrices. Retrieved from [Link]
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Waters Corporation. (n.d.). LC-MS/MS Method Development and Validation for the Quantitative Determination of Regulated Mycotoxins in Cereal Grain Flours. Retrieved from [Link]
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